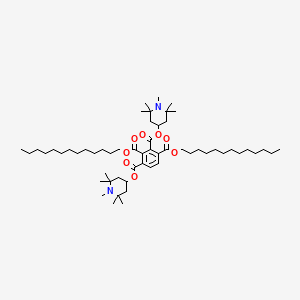![molecular formula C40H26O16 B13740037 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structure, followed by the introduction of carboxylic acid groups through electrophilic aromatic substitution reactions. Common reagents used in these reactions include strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular pathways and biological activities. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: Similar in having multiple carboxylic acid groups and aromatic rings.
Sulfur compounds: Share the ability to form stable compounds with various elements, though they differ in their specific chemical properties.
Methylammonium lead halides:
Uniqueness
What sets 5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid apart is its specific arrangement of carboxylic acid groups and aromatic rings, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C40H26O16 |
|---|---|
Poids moléculaire |
762.6 g/mol |
Nom IUPAC |
5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C40H26O16/c1-15-29(17-3-21(33(41)42)11-22(4-17)34(43)44)31(19-7-25(37(49)50)13-26(8-19)38(51)52)16(2)32(20-9-27(39(53)54)14-28(10-20)40(55)56)30(15)18-5-23(35(45)46)12-24(6-18)36(47)48/h3-14H,1-2H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
Clé InChI |
TZBCUZVRECJNMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



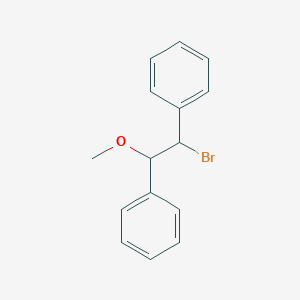


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
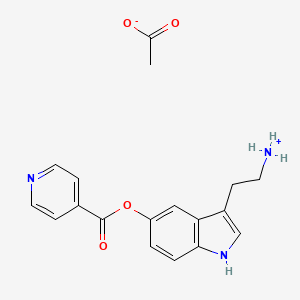
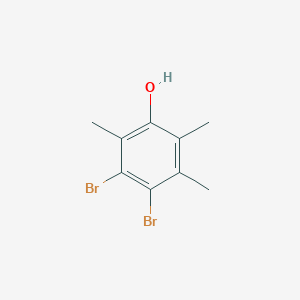


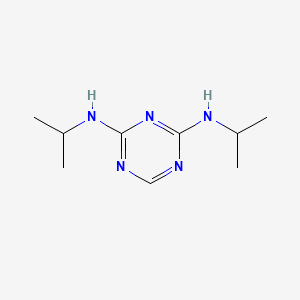

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
